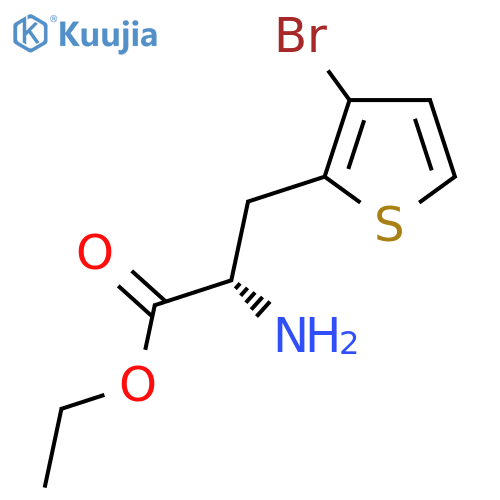

Cas no 1997359-80-4 (ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate)

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 1997359-80-4

- ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate

- EN300-2466607

-

- インチ: 1S/C9H12BrNO2S/c1-2-13-9(12)7(11)5-8-6(10)3-4-14-8/h3-4,7H,2,5,11H2,1H3/t7-/m0/s1

- InChIKey: DCYPWZDZDRDARL-ZETCQYMHSA-N

- ほほえんだ: BrC1C=CSC=1C[C@@H](C(=O)OCC)N

計算された属性

- せいみつぶんしりょう: 276.97721g/mol

- どういたいしつりょう: 276.97721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 80.6Ų

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2466607-1.0g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 1.0g |

$1900.0 | 2024-06-19 | |

| Enamine | EN300-2466607-10.0g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 10.0g |

$8173.0 | 2024-06-19 | |

| Enamine | EN300-2466607-0.05g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 0.05g |

$1596.0 | 2024-06-19 | |

| Enamine | EN300-2466607-0.1g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 0.1g |

$1672.0 | 2024-06-19 | |

| Enamine | EN300-2466607-0.25g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 0.25g |

$1748.0 | 2024-06-19 | |

| Enamine | EN300-2466607-0.5g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 0.5g |

$1824.0 | 2024-06-19 | |

| Enamine | EN300-2466607-2.5g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 2.5g |

$3725.0 | 2024-06-19 | |

| Enamine | EN300-2466607-5.0g |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate |

1997359-80-4 | 95% | 5.0g |

$5512.0 | 2024-06-19 |

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoateに関する追加情報

Introduction to Ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate (CAS No. 1997359-80-4)

Ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate, a compound with the chemical formula C10H14BrNO3, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1997359-80-4), has garnered attention due to its structural complexity and potential biological activities. The presence of a stereogenic center at the (2S) position and the incorporation of a bromothiophene moiety make this compound a subject of interest for synthetic chemists and pharmacologists.

The bromothiophene ring is a key structural feature that contributes to the compound's distinct chemical properties. Thiophene derivatives are well-known for their role in various pharmaceutical applications, including antiviral, anti-inflammatory, and anticancer agents. The introduction of a bromine atom at the 3-position of the thiophene ring enhances the molecule's reactivity, making it a valuable intermediate in organic synthesis. This modification allows for further functionalization, enabling the development of more complex and bioactive molecules.

The ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate structure itself is an example of a chiral amino acid derivative. Chiral centers are crucial in drug design because they can significantly influence the pharmacological activity and selectivity of a compound. The (2S) configuration suggests that this compound may exhibit enantioselective interactions with biological targets, which is a critical consideration in modern drug development. Understanding the stereochemistry of such compounds is essential for optimizing their therapeutic potential.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The bromothiophene scaffold, in particular, has been explored for its ability to interact with various biological receptors and enzymes. Studies have shown that compounds containing bromothiophene moieties can exhibit potent activity against pathogens and have promising applications in treating infectious diseases. The combination of an amino acid derivative with a bromothiophene ring in ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate suggests potential applications in both central nervous system disorders and metabolic diseases.

The CAS No. 1997359-80-4 provides a unique identifier for this compound, facilitating its recognition and study in scientific literature. Researchers often use CAS numbers to ensure accuracy when referencing specific chemical entities in their work. This compound has been synthesized through multi-step organic reactions, involving key transformations such as nucleophilic substitution and stereoselective synthesis. The synthesis of chiral compounds like ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate requires careful optimization to achieve high enantiomeric purity.

One of the most intriguing aspects of ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate is its potential as a building block for more complex pharmacological entities. The presence of both an amino group and an ester group provides multiple sites for further functionalization. This versatility allows chemists to design derivatives with tailored properties, enhancing their suitability for specific therapeutic applications. For instance, modifications at the amino group could lead to peptidomimetics, while alterations at the ester group might yield prodrugs with improved bioavailability.

The field of medicinal chemistry has seen significant advancements due to the development of new synthetic methodologies and computational tools. These innovations have enabled the rapid design and synthesis of complex molecules like ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate. High-throughput screening techniques have also played a crucial role in identifying promising candidates for drug development. By leveraging these technologies, researchers can accelerate the discovery process and bring new therapeutics to market more efficiently.

Recent studies have highlighted the importance of structure-based drug design in developing novel treatments for various diseases. Computational modeling techniques allow researchers to predict how different molecular structures will interact with biological targets at the atomic level. This approach has been particularly effective in designing small molecules that can modulate protein function or inhibit pathogenic processes. Ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate represents an excellent candidate for such studies due to its complex architecture and potential bioactivity.

The bromothiophene moiety in ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate has been shown to exhibit interesting electronic properties, making it useful in material science applications as well. Thiophene derivatives are known for their semiconducting behavior, which has led to their use in organic electronics and photovoltaic devices. While this application is outside the realm of traditional pharmaceuticals, it underscores the versatility of such compounds and highlights their broader scientific significance.

In conclusion, ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate (CAS No. 1997359-80-4) is a multifaceted compound with potential applications in both drug discovery and material science. Its unique structural features, including the (2S) configuration and the presence of a bromothiophene ring, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like ethyl (2S)-amino-propanoate derivatives will undoubtedly play a significant role in shaping the future of medicine.

1997359-80-4 (ethyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate) 関連製品

- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)

- 326014-15-7(3-(2Z)-3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene-1-phenylurea)

- 1213639-18-9((1R)-1-(3-chlorothiophen-2-yl)ethan-1-amine)

- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1238869-86-7(5-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-amine Hydrochloride)

- 2385575-25-5(Ethyl 3-chloro-2-fluoro-5-formylbenzoate)

- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)

- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)